4-Iodocinnamic acid
Overview
Description
4-Iodocinnamic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where an iodine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, where 4-iodobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 4-iodobenzaldehyde with acetic anhydride and sodium acetate can produce this compound in good yields. This method is advantageous due to its simplicity and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Iodocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form 4-iodohydrocinnamic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond.
Major Products:
Substitution: Products like 4-azidocinnamic acid or 4-cyanocinnamic acid.
Oxidation: Products like 4-iodobenzoic acid.
Reduction: Products like 4-iodohydrocinnamic acid
Scientific Research Applications
4-Iodocinnamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of various substituted cinnamic acid derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 4-iodocinnamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways essential for cell survival and proliferation. The presence of the iodine atom enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the iodine substitution.
4-Bromocinnamic Acid: Similar structure but with a bromine atom instead of iodine.
4-Chlorocinnamic Acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Iodocinnamic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(E)-3-(4-iodophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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